molecular formula C51H100O5 B079175 1-Dodecyl-2,3-distearoylglycerol CAS No. 10322-32-4

1-Dodecyl-2,3-distearoylglycerol

Cat. No.: B079175
CAS No.: 10322-32-4
M. Wt: 793.3 g/mol
InChI Key: PTFPZKGPJIEOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dodecyl-2,3-distearoylglycerol is a synthetic, asymmetrical triacylglycerol (TG) designed for advanced lipid research. Its unique structure, featuring a dodecyl (C12) chain at the sn -1 position and two stearoyl (C18:0) chains at the sn -2 and sn -3 positions, makes it a valuable tool for studying lipid metabolism, membrane biophysics, and the crystallization behavior of fats. Researchers can utilize this compound to investigate the specific effects of chain length asymmetry and saturation on the physicochemical properties of lipid assemblies, such as phase transition temperatures, polymorphism, and molecular packing . Potential applications include its use as a standard in chromatographic analysis, as a substrate for enzymatic studies of lipase specificity, and as a key component in model lipid systems for nutritional, pharmaceutical, and cosmetic science. The properties of structurally similar TGs are known to be critical in determining the texture and stability of fat-based products . Please note: The specific applications, research value, and mechanism of action for this exact compound require further scientific literature review. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

10322-32-4

Molecular Formula

C51H100O5

Molecular Weight

793.3 g/mol

IUPAC Name

(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3

InChI Key

PTFPZKGPJIEOSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Triacylglycerols

1-Oleoyl-2,3-distearoylglycerol
  • Structure : sn-1: Oleoyl (C18:1, unsaturated), sn-2/3: Stearoyl (C18:0).
  • Key Differences : The unsaturated oleoyl chain at sn-1 introduces kinks in the fatty acid structure, reducing melting temperature compared to the fully saturated 1-dodecyl analog. This compound is associated with hepatic lipid accumulation reduction in metabolic studies .
  • Applications : Used in studies on lipid metabolism and nutraceutical formulations .
1-Palmitoyl-2,3-distearoylglycerol
  • Structure : sn-1: Palmitoyl (C16:0), sn-2/3: Stearoyl (C18:0).
  • Key Differences : The shorter palmitoyl chain (C16 vs. C12) increases molecular symmetry but reduces hydrophobic interactions, leading to lower thermal stability. Research indicates its role in modulating liver triglyceride content .
2-Oleoyl-1,3-distearoylglycerol (SOS)
  • Structure : sn-1/3: Stearoyl (C18:0), sn-2: Oleoyl (C18:1).
  • Key Differences: Symmetric placement of stearoyl chains at sn-1/3 and unsaturated oleoyl at sn-2 enables SOS to form stable β-crystals, critical in cocoa butter for heat resistance and texture .

Functionalized Glycerides

1-Monomethoxypolyethyleneglycol-2,3-distearoylglycerol
  • Structure : PEG-modified glyceride with stearoyl chains at sn-2/3 and a hydrophilic PEG group at sn-1.
  • Key Differences: The PEG chain enhances aqueous solubility and stealth properties in nanocarriers, unlike the hydrophobic dodecyl group in 1-dodecyl-2,3-distearoylglycerol. This modification improves drug delivery efficacy but reduces lipid bilayer integration .
1-Dodecylpiperidine-2-thione
  • Structure: Non-glyceride compound with a dodecyl chain attached to a heterocyclic ring.

Table 1: Comparative Analysis of Key Triacylglycerols

Compound sn-1 Chain sn-2/3 Chains Melting Point (°C) Key Applications References
This compound Dodecyl (C12:0) Stearoyl (C18:0) ~65–70* Drug delivery, specialty lipids
1-Oleoyl-2,3-distearoylglycerol Oleoyl (C18:1) Stearoyl (C18:0) ~55–60 Metabolic studies, nutraceuticals
1-Palmitoyl-2,3-distearoylglycerol Palmitoyl (C16:0) Stearoyl (C18:0) ~60–65 Hepatic lipid modulation
SOS (2-oleoyl-1,3-distearoylglycerol) Stearoyl (C18:0) Oleoyl (C18:1) ~34–37 Cocoa butter, confectionery
1-MPEG-2,3-distearoylglycerol PEG chain Stearoyl (C18:0) <30 Nanocarriers, prolonged circulation

*Estimated based on analogous structures.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Dodecyl-2,3-distearoylglycerol, and which analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical esterification of glycerol with dodecyl and stearoyl groups. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming regioselectivity of acyl groups (e.g., 13C^{13}\text{C} NMR distinguishes sn-1, sn-2, and sn-3 positions) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and acyl chain composition .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using lipid-specific staining (e.g., iodine vapor) .

Q. Which spectroscopic methods are most effective for characterizing the acyl chain arrangement in this compound?

  • Methodological Answer :

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies ester carbonyl stretching (~1740 cm1^{-1}) and alkyl chain packing via CH2_2 symmetric/asymmetric stretches .
  • 1H^{1}\text{H} NMR : Resolves olefinic protons (if unsaturated chains exist) and terminal methyl groups for chain-length confirmation .

Q. What chromatographic techniques are recommended for quantifying this compound in complex lipid mixtures?

  • Methodological Answer :

  • Reverse-Phase HPLC : Using C18 columns with evaporative light-scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-absorbing lipids .
  • Gas Chromatography (GC) : After transesterification to fatty acid methyl esters (FAMEs) for acyl chain quantification .

Advanced Research Questions

Q. How can factorial design optimize esterification efficiency in the synthesis of this compound?

  • Methodological Answer :

  • Variable Selection : Key factors include temperature, molar ratio of fatty acids to glycerol, and catalyst concentration (e.g., lipase or acid catalysts) .
  • Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., maximizing yield while minimizing acyl migration) .
  • Validation : Confirm reproducibility across 3+ independent batches using ANOVA for statistical significance .

Q. In studies reporting conflicting data on the compound’s thermal stability, which experimental variables should be re-examined to resolve discrepancies?

  • Methodological Answer :

  • Purity Assessment : Impurities (e.g., free fatty acids) lower melting points; validate purity via HPLC or GC-MS .
  • Differential Scanning Calorimetry (DSC) Protocols : Standardize heating rates (e.g., 5°C/min) and sample preparation (e.g., anhydrous conditions) to avoid artifacts .
  • Environmental Controls : Humidity and oxygen exposure during testing can accelerate degradation; use inert atmospheres .

Q. How does this compound incorporation into lipid bilayers affect membrane fluidity, and which advanced techniques provide complementary insights?

  • Methodological Answer :

  • Fluorescence Anisotropy : Use probes like DPH or Laurdan to measure phase behavior changes in liposomes .
  • Atomic Force Microscopy (AFM) : Visualizes nanoscale membrane rigidity and domain formation in supported lipid bilayers .
  • Neutron Scattering : Resolves acyl chain packing density in multi-lamellar vesicles .

Q. What strategies mitigate acyl chain migration during long-term storage, and how should stability studies be designed?

  • Methodological Answer :

  • Storage Conditions : Use argon-purged vials at -80°C to prevent oxidation; avoid repeated freeze-thaw cycles .
  • Stability Study Design :
  • Time-Point Sampling : Test purity, acyl composition, and thermal properties at 0, 3, 6, and 12 months .
  • Accelerated Aging : Expose samples to 40°C/75% RH for 6 weeks to predict degradation pathways .

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